molecular formula C4H10NPS2 B14651338 N,N-dimethyl-1,3,2-dithiaphospholan-2-amine CAS No. 41855-87-2

N,N-dimethyl-1,3,2-dithiaphospholan-2-amine

Cat. No.: B14651338
CAS No.: 41855-87-2
M. Wt: 167.2 g/mol
InChI Key: XEAAATNISRSEGX-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,3,2-dithiaphospholan-2-amine: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two sulfur atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,2-dithiaphospholan-2-amine typically involves the reaction of phosphorus trichloride with dimethylamine and a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

PCl3+2(CH3)2NH+2SThis compound+3HCl\text{PCl}_3 + 2 \text{(CH}_3\text{)}_2\text{NH} + 2 \text{S} \rightarrow \text{this compound} + 3 \text{HCl} PCl3​+2(CH3​)2​NH+2S→this compound+3HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,3,2-dithiaphospholan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amine group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group.

Major Products Formed:

    Oxidation: Formation of oxides or sulfoxides.

    Reduction: Formation of reduced phosphorus compounds.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N,N-dimethyl-1,3,2-dithiaphospholan-2-amine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,3,2-dithiaphospholan-2-amine involves its interaction with molecular targets through its phosphorus and sulfur atoms. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The amine group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

  • N,N-dimethyl-1,3,2-diazaphospholidin-2-amine
  • N,N-dimethyl-1,3,2-dithiaphospholan-2-oxide
  • N,N-dimethyl-1,3,2-diazaphospholidin-2-oxide

Comparison: N,N-dimethyl-1,3,2-dithiaphospholan-2-amine is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs

Properties

CAS No.

41855-87-2

Molecular Formula

C4H10NPS2

Molecular Weight

167.2 g/mol

IUPAC Name

N,N-dimethyl-1,3,2-dithiaphospholan-2-amine

InChI

InChI=1S/C4H10NPS2/c1-5(2)6-7-3-4-8-6/h3-4H2,1-2H3

InChI Key

XEAAATNISRSEGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1SCCS1

Origin of Product

United States

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